Benzilic acid

Catalog No.
S582582
CAS No.
76-93-7
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzilic acid

CAS Number

76-93-7

Product Name

Benzilic acid

IUPAC Name

2-hydroxy-2,2-diphenylacetic acid

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)

InChI Key

UKXSKSHDVLQNKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O

Solubility

0.01 M
Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone
In water, 1.41X10+3 mg/L at 25 °C

Synonyms

α-Hydroxy-α-phenylbenzeneacetic Acid; 2,2-Diphenyl-2-hydroxyacetic Acid; 2,2-Diphenyl-2-hydroxyethanoic Acid; 2,2-Diphenylglycolic Acid; 2-Hydroxy-2,2-diphenylacetic Acid; Diphenylglycolic Acid; Diphenylhydroxyacetic Acid; Hydroxydiphenylacetic Acid

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O

Benzilic acid, chemically known as 2-hydroxy-2-phenylacetic acid, is an organic compound with the molecular formula C14H12O3C_{14}H_{12}O_3. It is a white crystalline solid that is soluble in water and alcohol. This compound is notable for its role in organic synthesis, particularly in the benzilic acid rearrangement, a significant reaction in the field of organic chemistry. Benzilic acid was first synthesized in 1838 by Justus von Liebig, marking it as a classic example of rearrangement reactions in organic synthesis.

Benzilic acid itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives, particularly esters formed with various alcohols, exhibit interesting pharmacological properties []. Some benzilic acid esters act as antagonists at muscarinic acetylcholine receptors, finding applications in treating conditions like irritable bowel syndrome and urinary incontinence [].

The most prominent reaction involving benzilic acid is the benzilic acid rearrangement, which involves the conversion of benzil (a diketone) into benzilic acid through a base-mediated rearrangement. The reaction can be summarized as follows:

  • Formation of Alkoxide: A hydroxide ion attacks one of the carbonyl groups in benzil, forming an alkoxide intermediate.
  • Migration: The phenyl group migrates from the carbonyl carbon to the adjacent carbon, leading to the formation of a new alkoxide.
  • Protonation: The alkoxide is then protonated to yield benzilic acid.

This rearrangement can be represented by the following equation:

BenzilBaseBenzilic Acid\text{Benzil}\xrightarrow{\text{Base}}\text{Benzilic Acid}

Additionally, benzilic acid can undergo esterification reactions and can be converted into other derivatives through various chemical transformations.

Benzilic acid can be synthesized through several methods:

  • Benzilic Acid Rearrangement: The classical method involves treating benzil with a strong base like potassium hydroxide, resulting in benzilic acid.
  • Green Chemistry Approaches: Recent studies have introduced solvent-free methods that enhance atom efficiency and reduce environmental impact. For instance, one method involves grinding benzil with sodium hydroxide to yield benzilic acid under solvent-free conditions .
  • Acidification of Benzilate: Another approach involves the acidification of potassium benzilate in aqueous solution to yield benzilic acid with good yields (77-79%) .

Benzilic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Benzilic acid is used as a reference compound in chromatographic techniques.
  • Research: It is utilized in studies involving reaction mechanisms and organic reactions.

Several compounds share structural or functional similarities with benzilic acid. Here are some notable examples:

Compound NameStructureUnique Features
BenzilC6H5COCOC6H5A diketone precursor to benzilic acid
Salicylic AcidC7H6O3Contains a phenolic hydroxyl group; used in aspirin synthesis
Phenylacetic AcidC8H10O2Similar structure; used as a building block in pharmaceuticals
α-Hydroxyisobutyric AcidC5H10O3Shares hydroxy group; involved in metabolic processes

Benzilic acid is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

Color/Form

White to tan powder
Forms monoclinic needles from water
Changes to deep red color at higher temperature

XLogP3

2.3

Boiling Point

180 °C

LogP

2.3 (LogP)

Odor

Characteristic odo

Melting Point

151.0 °C
150 °C

UNII

8F6J993XXR

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.32X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

76-93-7

Wikipedia

Benzilic acid

Methods of Manufacturing

Prepared from benzil by the action of concentrated aqueous or alc KOH
Synthesis: Benzoin, nitric acid, ethanol, NaOH, and water.

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-: ACTIVE

Analytic Laboratory Methods

A simple sample preparation step based on ion-pair (IP) solid-phase extraction (SPE) for the extraction of acidic degradation products of CWA namely methyl, ethyl, propyl phosphonic acids, thiodiglycolic acid and benzilic acid /is reported/. The analysis was performed on GC-MS in electron impact ionization mode. Three IP reagents triethylamine (TEA), tetrabutylammonium bromide (TBAB) and cetyltrimethyl ammonium bromide (CTAB) were used. The recoveries were estimated using the internal and external standard methods. The recovery of the compounds was almost negligible when TEA was used as IP reagent. The recoveries obtained when TBAB and CTAB were used as IP reagents were high and reproducible. The recovery of test chemicals is above 90%, except for methyl phosphonic acid and ethylphosphonic acid (20.6 +/- 3.2% and 35.8 +/- 2.5%, respectively). The minimum detection limits of the method were calculated for all chemicals in both full scan and selected ion monitoring modes. The test chemicals could be detected in microgram per liter quantities by the IP-SPE method.

Clinical Laboratory Methods

In response to the scheduled destruction of U.S. military stockpiles of the hallucinogenic agent 3-quinuclidinyl benzilate (QNB), a specific confirmatory test for human exposure to QNB was developed. The amount of the parent compound in the urine as well as the two major metabolites, 3-quinuclidinol (Q) and benzilic acid (BA), was determined because the relationship between QNB dose and levels of QNB and its metabolites in human urine is not known. QNB was determined in urine samples spiked at a target level of 0.5 ng/mL, and the metabolites BA and Q were determined at a target level of 5 ng/mL. The method uses solid-phase extraction to isolate each analyte from the urine and isotope dilution gas chromatography/mass spectrometry for quantitation. Each analyte is converted to its trimethylsilyl derivative for analysis. The analytical method was tested on eight different urine samples spiked with known amounts of the analytes near the target levels, at 10 times the target
A qualitative screening procedure was developed for the detection of the hydrolysis and related products of chemical warfare agents using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionisation. A mixed C818 reversed-phase column gave acceptable chromatography for the range of acidic, neutral and basic analytes. ... Detection limits were in the range 0.2-8 ng injected for ... benzilic acid. The methodology provides a rapid screening procedure for aqueous samples and extracts and was applied to the analysis of soil samples collected from bomb craters, and to spiked water and soil samples.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Dates

Modify: 2023-08-15

Water-induced hydrophobicity of soy protein materials containing 2,2-diphenyl-2-hydroxyethanoic acid

Rakesh Kumar, Lina Zhang
PMID: 18666794   DOI: 10.1021/bm800396x

Abstract

Biodegradable soy protein isolate (SPI), containing 2,2-diphenyl-2-hydroxyethanoic acid, films (SB) were successfully prepared with bis-(2-hydroxyethyl)sulfide as a plasticizer by compression molding at 155 degrees C and 15 MPa. By immersing the SB in distilled water for 26 h, we prepared the films (coded as SB-WM) having good water resistance. The films were characterized by Fourier transform infrared spectroscopy, scanning electron microscopy, thermogravimetric analysis, dynamic mechanical thermal analysis, and tensile testing to evaluate their structure and properties. Moreover, the surface of the SB-WM films was analyzed by X-ray photoelectron spectroscopy and contact angle measurement. SB-WM films exhibited significantly higher contact angle than SB. The results revealed that a lotus-like nanoscale structure was created in SB-WM films, with increased hydrophobicity, through the process of the solvent-induced microphase separation during the immersion in water. More stable compound diphenylhydroxymethane could form from 2,2-diphenyl-2-hydroxyethanoic acid of SB in water, leading to the hydrophobicity of the SB-WM materials. A "green" and easy method for fabricating hydrophobic materials from soy protein has been provided in this work.


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